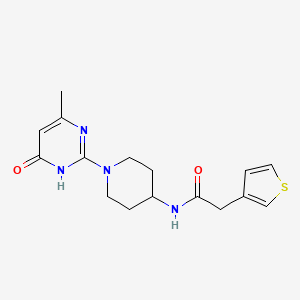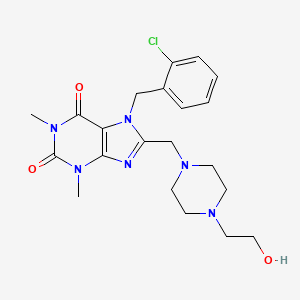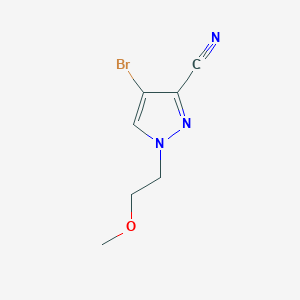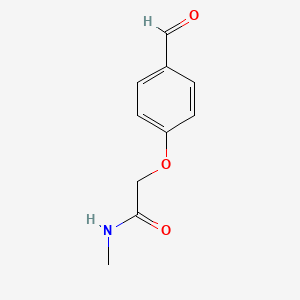![molecular formula C28H25N3O6 B2501753 N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 932308-15-1](/img/structure/B2501753.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide" is a complex molecule that appears to be related to quinoline and dioxin derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be useful for a comprehensive analysis.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step organic reactions. For instance, the synthesis of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, as mentioned in paper , includes the formation of a triazoloquinoline core followed by the introduction of a piperazine moiety. Similarly, the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives involves alkylation reactions in a dimethylformamide environment with potassium carbonate . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a bicyclic system that includes a benzene ring fused to a pyridine ring. The compound of interest likely contains a quinoline moiety modified with additional functional groups such as a dioxin ring and an acetamide group. The presence of these groups can significantly influence the molecule's electronic distribution, conformation, and overall chemical reactivity.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions. The presence of an acetamide group in the molecule suggests potential reactivity towards nucleophilic substitution or hydrolysis under certain conditions. The benzo[d][1,3]dioxol moiety could be involved in electrophilic aromatic substitution reactions due to the electron-rich nature of the dioxole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic systems and heteroatoms would likely result in a compound with significant lipophilicity, which could affect its solubility and membrane permeability. The compound's reactivity and stability would be determined by the functional groups present, such as the acetamide, which could be hydrolyzed under acidic or basic conditions .
Relevant Case Studies
Although the provided papers do not include case studies on the exact compound, they do offer insights into the biological activities of related compounds. For example, the positive inotropic activity of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives on isolated rabbit heart preparations , and the evaluation of anticonvulsant activity of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives using a PTZ-induced seizures model in mice . These studies highlight the potential pharmacological applications of quinoline derivatives and could serve as a starting point for investigating the biological activities of the compound .
科学的研究の応用
Theoretical and Molecular Docking Studies
Compounds with structural similarities have been investigated for their potential applications in various fields of medicinal chemistry. For example, antimalarial sulfonamides have been explored using computational calculations and molecular docking studies, highlighting their potential against diseases like malaria and COVID-19 (Fahim & Ismael, 2021). Such studies are crucial for understanding the reactivity and potential applications of complex molecules in medicinal chemistry.
Neuroprotective Agents
Research has also delved into compounds with neuroprotective properties, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), which shows promise in protecting against global ischemia (Sheardown et al., 1990). These studies open pathways for using related compounds in treating neurological conditions.
Antitumor Activities
Synthesis and evaluation of novel 3-benzyl-4(3H)quinazolinone analogues have demonstrated significant in vitro antitumor activities (Al-Suwaidan et al., 2016). This suggests potential applications of related compounds in developing new anticancer drugs.
Anticonvulsant Activities
Studies on N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives have explored their potential anticonvulsant activities, providing insights into their use in treating seizure disorders (Kayal et al., 2022).
Antimalarial and Antibacterial Properties
Research on 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides has shown promising antimalarial and antibacterial activities (Werbel et al., 1986), indicating the potential of related compounds in infectious disease treatment.
Electrochemical Sensors
The development of electrochemical sensors using related compounds has been explored for the determination of various biological and pharmaceutical samples, demonstrating their potential in analytical chemistry (Karimi-Maleh et al., 2014).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O6/c1-17-2-4-20(5-3-17)29-14-19-10-18-11-24-26(35-9-8-34-24)13-22(18)31(28(19)33)15-27(32)30-21-6-7-23-25(12-21)37-16-36-23/h2-7,10-13,29H,8-9,14-16H2,1H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEFILFGEABMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC6=C(C=C5)OCO6)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2501671.png)

![N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2501674.png)


![2-(4-fluorophenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2501678.png)
![2-(2-methoxyphenyl)-5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2501681.png)
![1-(3-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501682.png)
![(4-Benzhydrylpiperazin-1-yl)(7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2501684.png)
![5-bromo-6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2501685.png)
![N-Methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2501686.png)


![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2501692.png)